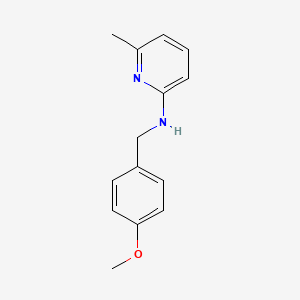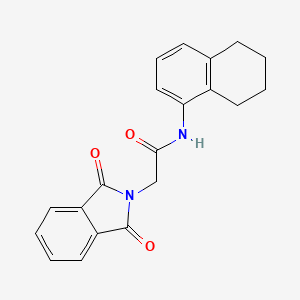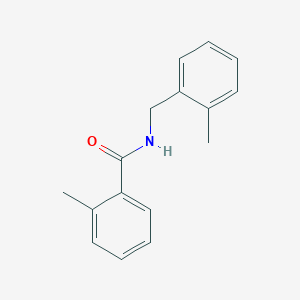![molecular formula C15H17ClF3NO B5776498 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide, also known as CPP-115, is a compound that has been of great interest in scientific research due to its potential therapeutic properties. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders. In
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for cocaine addiction.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in lab experiments.
However, there are also some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments. One limitation is that it is highly specific to GABA-AT, which means that it may not be suitable for investigating the role of other enzymes or neurotransmitters in the brain. Additionally, the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide on brain function may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from lab experiments.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide. One area of interest is the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide for neurological and psychiatric disorders. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has potential as a treatment for epilepsy, anxiety disorders, and cocaine addiction, but further research is needed to determine its safety and efficacy in humans.
Another area of interest is the role of GABA in brain development and plasticity. Studies have shown that GABA plays a key role in regulating neuronal development and plasticity, and that dysfunction of the GABA system may contribute to the development of neurological and psychiatric disorders. Investigating the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in these processes could provide valuable insights into the mechanisms underlying these disorders.
Conclusion:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a compound that has been of great interest in scientific research due to its potential therapeutic properties. As a potent and selective inhibitor of GABA-AT, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. While there are some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments, it remains a useful tool for investigating the role of GABA in various physiological and pathological processes. Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide could provide valuable insights into the mechanisms underlying neurological and psychiatric disorders, and may lead to the development of new treatments for these conditions.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopentylmagnesium bromide, followed by the addition of tert-butyl carbamate and subsequent hydrolysis to yield the final product. This synthesis method has been optimized to produce high yields of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide with high purity, making it suitable for use in scientific research.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a potent and selective inhibitor of GABA-AT, which leads to increased levels of GABA in the brain. This increase in GABA levels has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-13-7-6-11(9-12(13)15(17,18)19)20-14(21)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNVKFTXUFHEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)




![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)


![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)


![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)